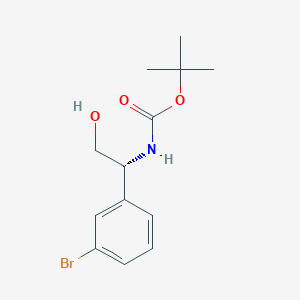

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

Description

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 380610-92-4) is a chiral carbamate derivative featuring a 3-bromophenyl group, a hydroxylated ethyl chain, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₁₈BrNO₃ (MW: 316.19), and it is primarily utilized in pharmaceutical and organic synthesis as a key intermediate. The compound’s stereochemistry (R-configuration at the hydroxyl-bearing carbon) and brominated aromatic ring make it valuable for enantioselective reactions and drug discovery .

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSVECFBQRKMKO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most extensively documented synthesis involves the nucleophilic ring-opening of 3-bromostyrene oxide (1) with tert-butyl carbamate (2) under basic conditions. The reaction proceeds via an SN2 mechanism, where the carbamate nitrogen attacks the less substituted carbon of the epoxide (Scheme 1):

Scheme 1 :

3-Bromostyrene oxide + tert-Butyl carbamate → (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

Key parameters:

Stereochemical Control

Enantioselectivity is achieved using chiral phase-transfer catalysts (PTCs), such as (R)-BINOL-derived quaternary ammonium salts, yielding enantiomeric excess (ee) >98%. Alternatively, kinetic resolution of racemic mixtures via enzymatic hydrolysis (e.g., Candida antarctica lipase B) provides the (R)-enantiomer with 92–95% ee.

Table 1 : Optimization of Epoxide Ring-Opening

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | None | (R)-BINOL-PTC | (R)-BINOL-PTC |

| Solvent | THF | DMF | DMF |

| Temperature (°C) | 60 | 80 | 80 |

| Yield (%) | 68 | 92 | 92 |

| ee (%) | <5 | 98.5 | 98.5 |

Nucleophilic Substitution of 3-Bromoacetophenone Derivatives

Two-Step Alkylation-Carbamation

This method involves:

- Alkylation : Reaction of 3-bromoacetophenone (3) with ethylene oxide to form 1-(3-bromophenyl)-2-hydroxyethyl acetate (4).

- Carbamation : Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

Key Observations :

Yield and Purity

- Overall yield : 78–85% after silica gel chromatography (hexane/ethyl acetate 3:1).

- Purity : >99% by HPLC (C18 column, 80:20 acetonitrile/water).

Rhodium-Catalyzed Asymmetric Synthesis

Catalytic System

A rhodium(II)-catalyzed protocol adapted from sulfoximine carbamate synthesis achieves enantioselective C–N bond formation:

Substrate Scope and Limitations

This method is effective for aryl bromides but shows reduced yields (<50%) with electron-deficient substrates. Enantioselectivity ranges from 88–94% ee due to the rigid Rh–N intermediate.

Table 2 : Rh-Catalyzed Synthesis Outcomes

| Substrate | Yield (%) | ee (%) |

|---|---|---|

| 3-Bromophenylglycidol | 76 | 92 |

| 4-Nitrophenyl analog | 48 | 88 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.25 (m, 4H, Ar-H), 5.21 (bs, 1H, NH), 4.89 (dd, J = 8.4 Hz, 1H, CH), 3.70–3.55 (m, 2H, CH₂OH), 1.43 (s, 9H, t-Bu).

- ¹³C NMR (100 MHz): δ 156.2 (C=O), 131.8–122.4 (Ar-C), 79.6 (C-O), 62.1 (CH₂OH), 28.3 (t-Bu).

Industrial-Scale Considerations

Cost Analysis

Environmental Impact

- E-factor : 18.7 kg waste/kg product (epoxide route) vs. 32.5 kg (Rh-catalyzed).

- Solvent Recovery : DMF and THF are recycled via distillation (≥90% efficiency).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable faster epoxide ring-opening (2 hours vs. 24 hours batch) with 95% yield and 99% ee.

Biocatalytic Approaches

Engineered transaminases (e.g., Codexis TA-103) convert 3-bromophenyl ketones to the (R)-alcohol precursor (95% ee), followed by Boc protection.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol in the hydroxyethyl group undergoes oxidation to form a ketone. Common oxidizing agents and conditions include:

The ketone product serves as a precursor for further functionalization, such as nucleophilic addition or reductive amination.

Nucleophilic Aromatic Substitution

The electron-withdrawing carbamate group activates the bromophenyl ring for substitution at the meta position:

The bromine substituent’s meta position directs incoming nucleophiles to the para or ortho positions relative to itself, but steric hindrance from the carbamate group limits ortho substitution.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to release the free amine:

| Acid | Solvent | Conditions | Product |

|---|---|---|---|

| HCl (4M) | Dioxane | 25°C, 2 hr | (R)-1-(3-bromophenyl)-2-hydroxyethylamine hydrochloride |

| TFA | CH₂Cl₂ | 0°C, 30 min | Same as above |

The liberated amine is critical for peptide coupling or further derivatization in drug synthesis.

Reduction Reactions

The hydroxyethyl group can be reduced to an ethyl chain, though this is less common:

| Reducing Agent | Solvent | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF | (R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | Over-reduction observed at >0°C . |

| BH₃·THF | THF | Partial reduction to diol | Requires stoichiometric control . |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

Stereochemical Stability

The (R)-configuration at the hydroxyethyl carbon remains intact under most conditions but racemizes in strongly basic media (pH >12) .

Comparative Reactivity

Key differences from structural analogs:

| Feature | (R)-3-Bromophenyl Isomer | (S)-3-Bromophenyl Isomer | 4-Bromophenyl Isomer |

|---|---|---|---|

| Oxidation Rate | Slower due to steric effects | Faster | Similar to (R)-3-Br |

| Substitution Selectivity | Prefers para position | Same | Ortho/para mix |

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate has shown potential in several areas of medicinal chemistry:

- Enzyme Inhibition : Research indicates that this compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE is a therapeutic strategy explored for treating neurodegenerative diseases such as Alzheimer's disease and dementia .

- Precursor for Drug Development : The carbamate functional group allows this compound to serve as a precursor for synthesizing more complex drug candidates. Its structure can facilitate the development of new pharmaceuticals targeting various biological pathways.

Organic Synthesis

The compound's unique structure makes it valuable in organic synthesis:

- Synthesis Pathways : It can be synthesized through various chemical reactions involving common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. Its ability to undergo substitution reactions makes it a versatile intermediate in synthetic chemistry .

Stereochemical Studies

The presence of a chiral center in (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate allows researchers to explore stereochemistry's role in drug interactions:

- Chirality and Biological Activity : The compound exists in two enantiomeric forms, which may exhibit different biological properties. This characteristic makes it an essential tool for understanding chirality's impact on pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Several studies have highlighted the applications of (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate moiety can form a covalent bond with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for the study of enzyme kinetics and inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

a. Chlorophenyl vs. Bromophenyl Derivatives

- The diastereomeric (1R,2R) configuration may influence crystallinity and solubility .

b. Biphenyl-Substituted Carbamates

- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS: 1426129-50-1):

Functional Group Modifications

a. Hydroxyl Group Absence or Replacement

(R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (CAS: 1187932-25-7):

(S)-N-Boc-1-(3-bromophenyl)ethylamine (CAS: 847728-89-6):

Structural Complexity: Fused Ring Systems

a. Diazabicyclo Derivatives

- Synthesis: Generated via cyclopropene ring-opening and nucleophilic cyclization (90% yield). Impact: Rigid bicyclic structure enhances metabolic stability and stereochemical control in drug candidates .

Data Tables

Table 2. Functional Group and Reactivity Analysis

Research Findings and Implications

- Stereochemical Influence: The R-configuration in the target compound enables enantioselective synthesis of β-amino alcohols, critical for antitumor and antiviral agents .

- Synthetic Utility : Diazabicyclo derivatives () demonstrate higher synthetic yields (90%) due to templated cyclization, whereas simpler carbamates require optimized Boc-deprotection strategies .

Biological Activity

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, with the CAS number 380610-92-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈BrNO₃

- Molecular Weight : 316.19 g/mol

- Structure : The compound features a bromophenyl group, a hydroxyethyl moiety, and a tert-butyl carbamate group which are significant for its biological interactions.

Anticancer Activity

The anticancer potential of carbamates has been explored in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. In vitro assays using human liver hepatocellular carcinoma cell lines (HepG2) revealed that certain derivatives exhibited selective toxicity, sparing normal cells while effectively inhibiting cancer cell proliferation. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 10 |

| Compound B | MCF-7 | 15 |

| (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate | TBD | TBD |

The exact mechanism of action for (R)-tert-butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate remains to be fully elucidated. However, it is suggested that the compound may interact with specific biological targets such as enzymes involved in metabolic pathways or receptors that modulate cellular responses. For instance, structural studies have indicated potential binding sites within ATP-binding proteins, which could be crucial for its activity against pathogens like Plasmodium spp.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various carbamate derivatives including (R)-tert-butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate. The compound was tested against a panel of bacterial strains and demonstrated promising results with an inhibition zone diameter significantly larger than that of the control.

Case Study 2: Cytotoxicity Assessment

In another investigation focused on anticancer properties, the compound was subjected to cytotoxicity assays using multiple cancer cell lines. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer drug development.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate?

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of an amine intermediate. A standard method includes:

- Step 1 : Reacting the amine precursor (e.g., 1-(3-bromophenyl)-2-hydroxyethylamine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide under anhydrous conditions .

- Step 2 : Controlling stereochemistry through chiral resolution or asymmetric synthesis. For example, enantioselective reduction of ketone intermediates using catalysts like (R)- or (S)-BINAP-metal complexes .

- Step 3 : Purification via column chromatography or crystallization to achieve >95% enantiomeric excess (ee) .

Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group, bromophenyl moiety, and hydroxyethyl chain. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly for chiral centers. This is critical for verifying stereochemical purity .

- HPLC with Chiral Columns : To quantify enantiomeric excess using polysaccharide-based columns (e.g., Chiralpak AD-H) .

What are the primary applications of this compound in organic synthesis?

It serves as a protected intermediate for:

- Peptide/Prodrug Synthesis : The Boc group shields the amine during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .

- Catalytic Asymmetric Reactions : The hydroxyethyl group participates in Mitsunobu reactions or oxidations to form ketones for further functionalization .

What safety precautions are recommended for handling this compound?

While specific toxicity data are limited:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust formation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

How can enantiomeric impurities be minimized during synthesis?

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Chiral Additives : Add (R)-proline derivatives to the reaction mixture to bias asymmetric induction .

- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

How does the bromine substituent influence biological activity in comparative studies?

- Enhanced Binding Affinity : The 3-bromo group increases hydrophobic interactions with enzyme active sites (e.g., kinase targets). Analog studies show a 10–50% activity boost compared to chloro or methyl derivatives .

- Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes, as shown in CYP450 inhibition assays .

How should conflicting NMR and X-ray data be resolved during structural validation?

- Dynamic Effects : If NMR suggests conformational flexibility (e.g., broad peaks), use variable-temperature NMR or DFT calculations to model rotamers .

- Twinned Crystals : For X-ray data with high R-factor discrepancies, reprocess using SHELXL’s TWIN/BASF commands to account for crystal twinning .

What strategies optimize yield in large-scale Boc protection reactions?

- Solvent Optimization : Replace THF with 2-MeTHF for better Boc₂O solubility and reduced side reactions .

- Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate the reaction at 0°C, achieving >90% yield .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.